molecular formula C19H23N7 B2498661 N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine CAS No. 946289-84-5

N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2498661
CAS No.: 946289-84-5
M. Wt: 349.442
InChI Key: BVSWYKGKSOVHRS-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This specific compound is characterized by the presence of a dimethylphenyl group and a methylpiperazinyl group attached to the pteridine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethylphenyl halide reacts with the pteridine core.

    Attachment of the Methylpiperazinyl Group: The final step involves the reaction of the intermediate compound with 4-methylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pteridine ring or the aromatic rings, potentially leading to dihyd

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-13-4-5-15(12-14(13)2)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(3)9-11-26/h4-7,12H,8-11H2,1-3H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSWYKGKSOVHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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